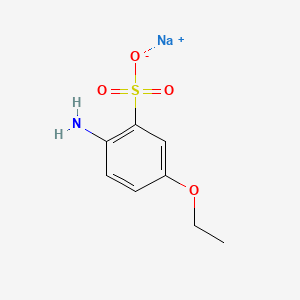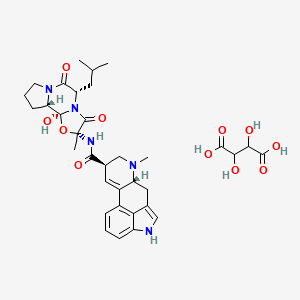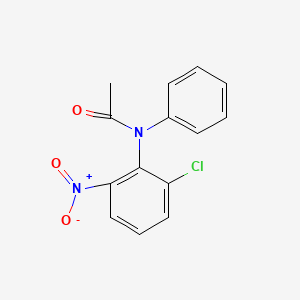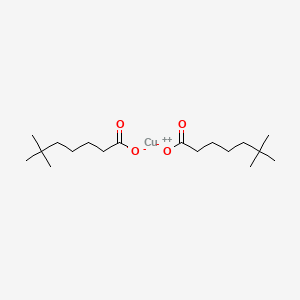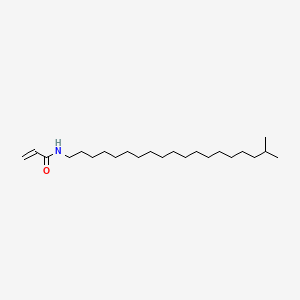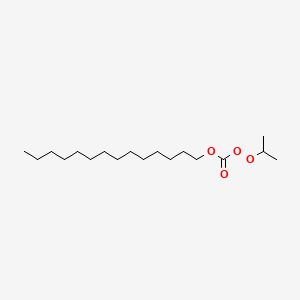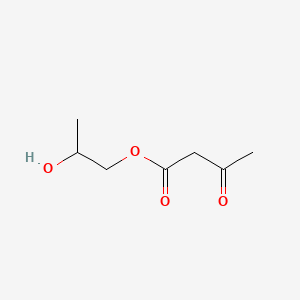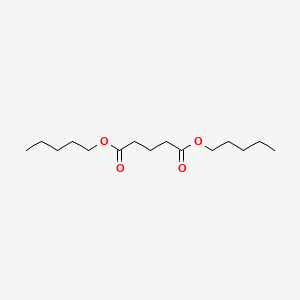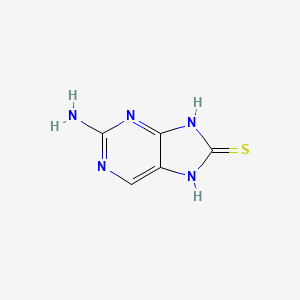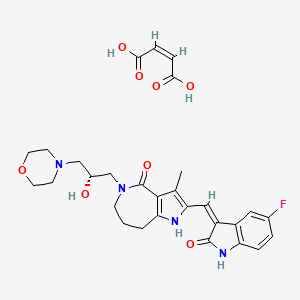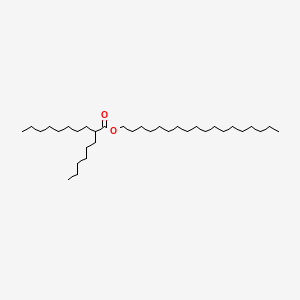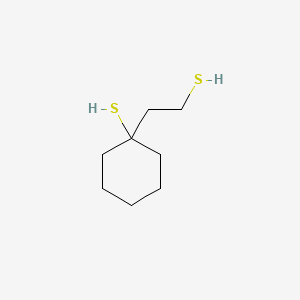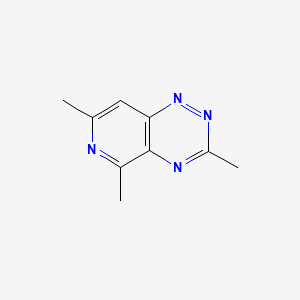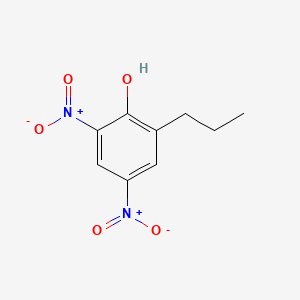
2,4-Dinitro-6-propylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dinitro-6-propylphenol is an organic compound with the molecular formula C9H10N2O5. It is a derivative of phenol, where two nitro groups are substituted at the 2 and 4 positions, and a propyl group is substituted at the 6 position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,4-Dinitro-6-propylphenol can be synthesized through the nitration of phenol derivatives. One common method involves the nitration of 2-propylphenol using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to avoid over-nitration. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, this compound is produced using similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dinitro-6-propylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Amino derivatives of this compound.
Substitution: Various substituted phenolic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
2,4-Dinitro-6-propylphenol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2,4-Dinitro-6-propylphenol involves its interaction with cellular components. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, leading to cell damage or death. The compound may also interact with specific enzymes and proteins, disrupting their normal function .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenol: A well-known compound with similar nitro groups but without the propyl substitution.
2,4-Dinitro-6-methylphenol: Similar structure with a methyl group instead of a propyl group.
2,4-Dinitro-6-phenylphenol: Contains a phenyl group instead of a propyl group
Uniqueness
2,4-Dinitro-6-propylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the propyl group can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Propiedades
Número CAS |
4099-72-3 |
|---|---|
Fórmula molecular |
C9H10N2O5 |
Peso molecular |
226.19 g/mol |
Nombre IUPAC |
2,4-dinitro-6-propylphenol |
InChI |
InChI=1S/C9H10N2O5/c1-2-3-6-4-7(10(13)14)5-8(9(6)12)11(15)16/h4-5,12H,2-3H2,1H3 |
Clave InChI |
FCIYPWNHZQHVEQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


